Cas no 1261966-21-5 (Benzenesulfonamide, N,N-dimethyl-4-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)-)

Benzenesulfonamide, N,N-dimethyl-4-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)- 化学的及び物理的性質
名前と識別子
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- (2,4)-Dihydroxy-5-(4-N,N-dimethylsulfamoylphenyl)pyrimidine
- Benzenesulfonamide, N,N-dimethyl-4-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)-
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- MDL: MFCD18316680
- インチ: 1S/C12H13N3O4S/c1-15(2)20(18,19)9-5-3-8(4-6-9)10-7-13-12(17)14-11(10)16/h3-7H,1-2H3,(H2,13,14,16,17)
- InChIKey: SSARHJGAFNCHHG-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(C2=CNC(NC2=O)=O)=CC=1)(N(C)C)(=O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 540
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 104
Benzenesulfonamide, N,N-dimethyl-4-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB322999-5g |
(2,4)-Dihydroxy-5-(4-N,N-dimethylsulfamoylphenyl)pyrimidine, 95%; . |
1261966-21-5 | 95% | 5g |
€1159.00 | 2025-02-17 | |
abcr | AB322999-5 g |
(2,4)-Dihydroxy-5-(4-N,N-dimethylsulfamoylphenyl)pyrimidine, 95%; . |
1261966-21-5 | 95% | 5g |
€1159.00 | 2023-04-26 |
Benzenesulfonamide, N,N-dimethyl-4-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)- 関連文献
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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4. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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9. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Benzenesulfonamide, N,N-dimethyl-4-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)-に関する追加情報
Comprehensive Overview of Benzenesulfonamide, N,N-dimethyl-4-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)- (CAS No. 1261966-21-5)
Benzenesulfonamide, N,N-dimethyl-4-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)- (CAS No. 1261966-21-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound belongs to the class of sulfonamide derivatives, which are widely recognized for their diverse biological activities. The presence of a pyrimidine moiety in its structure further enhances its relevance in drug discovery and development.
In recent years, the scientific community has shown increasing interest in sulfonamide-based compounds due to their versatility in medicinal chemistry. Researchers are particularly focused on exploring their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs. The compound Benzenesulfonamide, N,N-dimethyl-4-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)- is no exception, with studies highlighting its possible role in modulating specific biochemical pathways.
One of the key features of this compound is its N,N-dimethyl substitution, which can influence its pharmacokinetic properties, such as solubility and membrane permeability. These characteristics are critical for optimizing drug-like properties and improving bioavailability. Additionally, the tetrahydro-2,4-dioxo-5-pyrimidinyl group contributes to its potential interaction with biological targets, making it a promising candidate for further investigation.
The synthesis of Benzenesulfonamide, N,N-dimethyl-4-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)- involves multi-step organic reactions, often starting with readily available precursors. Researchers have developed various synthetic routes to achieve high yields and purity, which are essential for its application in preclinical studies. The compound's CAS No. 1261966-21-5 serves as a unique identifier, facilitating its tracking in chemical databases and regulatory documentation.
From an industrial perspective, the demand for sulfonamide derivatives continues to rise, driven by their utility in agrochemicals, dyes, and pharmaceuticals. The compound's structural complexity and functional groups make it a valuable intermediate for designing novel molecules with tailored properties. As such, it aligns with the growing trend of precision chemistry, where customized solutions are sought for specific applications.
In the context of drug discovery, Benzenesulfonamide, N,N-dimethyl-4-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)- has been explored for its potential to interact with enzymes involved in inflammatory and metabolic disorders. Its mechanism of action may involve binding to active sites or allosteric regions, thereby modulating enzymatic activity. This has sparked interest in its use as a scaffold for developing next-generation therapeutics.
Environmental and safety considerations are also paramount when working with such compounds. While Benzenesulfonamide, N,N-dimethyl-4-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)- is not classified as hazardous under standard regulations, proper handling and disposal protocols must be followed to ensure minimal environmental impact. Researchers and manufacturers adhere to green chemistry principles to minimize waste and reduce the use of hazardous reagents during synthesis.
The future of Benzenesulfonamide, N,N-dimethyl-4-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)- lies in its continued exploration across various scientific disciplines. With advancements in computational chemistry and high-throughput screening, its potential applications are expected to expand further. Collaborative efforts between academia and industry will likely drive innovation, leading to breakthroughs in its utilization.
In summary, Benzenesulfonamide, N,N-dimethyl-4-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)- (CAS No. 1261966-21-5) represents a fascinating area of research with broad implications for chemistry and medicine. Its unique structure, combined with its potential biological activities, positions it as a compound of significant interest for future studies and applications.
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